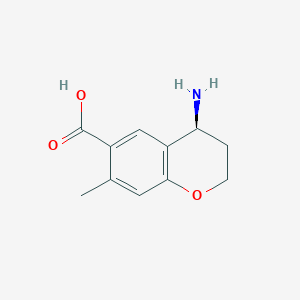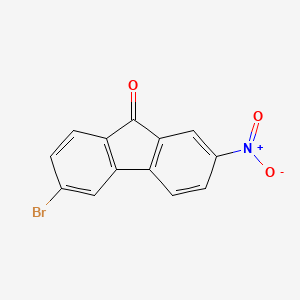
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride typically involves the reaction of 3,5-dimethyl-4-methoxy-2-pyridinemethanol with hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as chloroform or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 3,5-Dimethyl-4-methoxypyridine
- 4-Methoxy-3,5-dimethylpicolinonitrile
Uniqueness
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanamine group, in particular, allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H15ClN2O |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4,10H2,1-3H3;1H |
Clave InChI |
ZXKSXAAMZGZCOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)


![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)






